N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 1421472-21-0
VCID: VC4338808
InChI: InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24)
SMILES: C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C19H18N4O
Molecular Weight: 318.38

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

CAS No.: 1421472-21-0

Cat. No.: VC4338808

Molecular Formula: C19H18N4O

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide - 1421472-21-0

Specification

CAS No. 1421472-21-0
Molecular Formula C19H18N4O
Molecular Weight 318.38
IUPAC Name N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24)
Standard InChI Key LCLLZEFMXIZANI-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Synthesis Pathways

The synthesis of compounds like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide often involves multi-step organic reactions incorporating:

  • Formation of the Pyrimidine Core: Pyrimidine derivatives are typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

  • Pyrrolidine Substitution: Introduction of the pyrrolidine group can be achieved through nucleophilic substitution or reductive amination.

  • Amide Coupling: The naphthamide group is formed by reacting naphthalene derivatives with amines using coupling agents like EDCI or DCC.

Example Reaction Scheme:

StepReagents/ConditionsProduct
1Urea + β-ketoesterPyrimidine derivative
2Pyrrolidine + Halo-substituted pyrimidinePyrrolidinyl-pyrimidine
3Naphthalene carboxylic acid + Amine couplingNaphthamide derivative

These reactions are typically performed under inert conditions to prevent side reactions.

Biological Activity

Compounds with similar structures have been studied for their pharmacological properties:

  • Antimicrobial Activity: Pyrimidine derivatives are known to inhibit bacterial enzymes, making them candidates for antibiotic development .

  • Anticancer Potential: The naphthamide moiety may interact with DNA or enzymes involved in cell proliferation, suggesting potential as an anti-tumor agent .

  • Enzyme Inhibition: The pyrrolidine group can mimic natural substrates in enzyme active sites, enhancing binding affinity .

Therapeutic Applications

While specific data on this compound is limited, related molecules have shown promise in:

  • Treating Mycobacterium tuberculosis infections by inhibiting ATP synthase .

  • Serving as VEGFR inhibitors for antiangiogenic therapy in cancer treatment .

Related Research Findings

Several studies provide insights into structurally related compounds:

  • Structure–Activity Relationships (SAR):

    • Modifications on the pyrimidine ring or pyrrolidine group significantly influence biological activity .

    • Electron-withdrawing groups on the aromatic system enhance binding to target proteins .

  • Therapeutic Potential of Pyrimidines:

    • Studies have demonstrated that pyrimidines fused with other heterocycles exhibit broad-spectrum activity against infectious diseases and cancers .

  • Synthetic Challenges:

    • Achieving regioselectivity during substitution reactions on the pyrimidine core remains a key challenge in synthesizing such compounds efficiently .

Data Table: Comparison with Related Compounds

Compound NameKey Functional GroupsBiological ActivityReference
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamideAmide, Pyrimidine, PyrrolidinePotential antimicrobial and anticancerCurrent study
Pyrazolo[1,5-a]pyrimidin-7-aminesPyrazole, AminesAnti-mycobacterial
N4-substituted pyrrolo[2,3-d]pyrimidinesDichlorophenylmethyl, DiaminesVEGFR inhibition (antiangiogenic)

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